![molecular formula C17H20N2O2S B2976073 4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 476325-08-3](/img/structure/B2976073.png)
4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis Applications
- Thiophenylhydrazonoacetates Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate. The reactivity of these esters toward various nitrogen nucleophiles yielded a range of derivatives, demonstrating the compound's utility in heterocyclic synthesis Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry.
Biological Activity and Applications
- Antifungal Agents Synthesis : The synthesis of new derivatives as potential antifungal agents involved reacting 5-(bromoacetyl) salicylamide with thiourea, among other compounds, to produce various benzamides with antifungal activity Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., Kumari, N., & Sarojini, B. (2004). European Journal of Medicinal Chemistry.
- Fluorescent Sensors for Metal Ions : Benzothiazole derivatives were developed as fluorescent sensors, demonstrating large Stokes shifts and good sensitivity/selectivity for detecting Al3+ and Zn2+ ions, indicating their application in environmental monitoring and bioimaging Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V. (2019). Journal of Photochemistry and Photobiology A: Chemistry.
- Antibacterial Agents Design : A study on the design, synthesis, and antibacterial evaluation of novel analogs highlighted the promise of certain derivatives, especially against Staphylococcus aureus and Bacillus subtilis, showcasing the potential for the development of new antibacterial treatments Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Medicinal Chemistry Research.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-propan-2-yloxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-11H,3-6H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMDVGGDKBQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide |
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